(6alpha,8xi,9beta,11beta,16alpha)-6-Fluoro-21-hydroxy-16-methyl-9,11-epoxypregna-1,4-diene-3,20-dione

Descripción

Systematic Nomenclature and Structural Classification

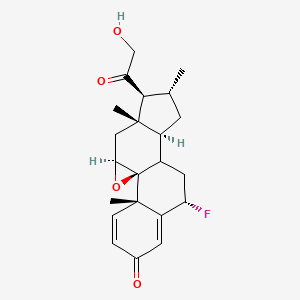

The systematic nomenclature of (6alpha,8xi,9beta,11beta,16alpha)-6-Fluoro-21-hydroxy-16-methyl-9,11-epoxypregna-1,4-diene-3,20-dione follows the International Union of Pure and Applied Chemistry guidelines for steroid nomenclature, incorporating specific stereochemical descriptors that define the three-dimensional arrangement of atoms within the molecule. The compound belongs to the pregnane series of steroids, characterized by a twenty-one carbon skeleton derived from the basic steroid nucleus. The systematic name indicates multiple stereochemical centers designated by Greek letters alpha and beta, which specify the spatial orientation of substituents relative to the steroid ring system.

The structural classification places this compound within the epoxypregnadiene family, characterized by the presence of an epoxide bridge between carbon atoms 9 and 11 in the steroid backbone. The epoxide functionality represents a critical structural feature that distinguishes this compound from other steroid derivatives and contributes to its unique chemical properties. The fluorine substitution at the 6-alpha position introduces additional complexity to the molecular structure, creating a highly specific three-dimensional configuration that influences both chemical reactivity and biological activity.

The pregnane backbone structure consists of four fused rings designated as rings A, B, C, and D, with the compound exhibiting specific modifications at positions 6, 9, 11, 16, and 21. The presence of two ketone groups at positions 3 and 20, combined with a hydroxyl group at position 21 and a methyl group at position 16, creates a complex substitution pattern that defines the compound's chemical identity. The double bond system extending from positions 1 to 4 in the A ring contributes to the overall electronic structure and chemical behavior of the molecule.

Historical Development and Discovery

The historical development of (6alpha,8xi,9beta,11beta,16alpha)-6-Fluoro-21-hydroxy-16-methyl-9,11-epoxypregna-1,4-diene-3,20-dione traces its origins to the broader research efforts in synthetic corticosteroid development during the mid-twentieth century. The compound emerged as part of systematic structure-activity relationship studies aimed at developing potent glucocorticoid derivatives with enhanced therapeutic properties. Research conducted by pharmaceutical laboratories focused on introducing specific structural modifications to the basic corticosteroid framework to optimize biological activity and selectivity.

The discovery process involved extensive synthetic chemistry efforts to create novel fluorinated steroid derivatives with improved pharmacological profiles. Researchers recognized that strategic placement of fluorine atoms within the steroid structure could significantly enhance potency and duration of action. The development of this particular compound represents part of a broader trend in medicinal chemistry toward creating highly potent synthetic corticosteroids through careful structural modification.

Patent literature from the late 1960s and early 1970s documents the systematic exploration of epoxide-containing steroid derivatives, with particular emphasis on compounds exhibiting enhanced anti-inflammatory properties. The synthesis of this compound likely emerged from efforts to optimize the balance between potency and selectivity in glucocorticoid receptor binding. Historical records indicate that the compound was developed as part of research programs investigating clobetasol propionate-related structures and their potential therapeutic applications.

The evolution of synthetic methods for preparing this compound reflects advances in organic chemistry techniques, particularly in the areas of stereoselective synthesis and fluorination chemistry. Early synthetic approaches required complex multi-step procedures to achieve the precise stereochemical configuration necessary for biological activity. The development of improved synthetic methodologies has facilitated more efficient preparation of this compound and related derivatives for research purposes.

Chemical Registry Information and Identifiers

The chemical registry information for (6alpha,8xi,9beta,11beta,16alpha)-6-Fluoro-21-hydroxy-16-methyl-9,11-epoxypregna-1,4-diene-3,20-dione provides comprehensive identification data essential for scientific research and regulatory purposes. The compound is assigned Chemical Abstracts Service registry number 61618-89-1, which serves as the primary identifier in chemical databases and literature searches. This unique numerical identifier ensures accurate identification and prevents confusion with structurally related compounds that may have similar names or properties.

The International Chemical Identifier string provides a standardized method for representing the molecular structure in computational databases and chemical informatics applications. The InChI string for this compound encodes the complete structural information including connectivity, stereochemistry, and isotopic composition, enabling precise structural identification across different software platforms and database systems. The complexity of the InChI string reflects the sophisticated three-dimensional structure of the molecule with its multiple chiral centers and functional groups.

The Simplified Molecular Input Line Entry System representation offers an alternative method for encoding molecular structure information in a format suitable for chemical database searches and computational analysis. The SMILES string for this compound captures the essential structural features including ring connectivity, stereochemistry, and functional group positioning. Chemical database systems utilize these standardized identifiers to ensure accurate retrieval and cross-referencing of compound information across multiple data sources.

Position in Steroid Hormone Classification Systems

The classification of (6alpha,8xi,9beta,11beta,16alpha)-6-Fluoro-21-hydroxy-16-methyl-9,11-epoxypregna-1,4-diene-3,20-dione within steroid hormone classification systems reflects its structural relationship to naturally occurring corticosteroids and synthetic derivatives. The compound belongs to the glucocorticoid subfamily of corticosteroids, characterized by specific structural features that enable binding to glucocorticoid receptors and subsequent biological activity. This classification is based on the presence of characteristic functional groups and stereochemical arrangements that define glucocorticoid activity.

Within the broader steroid hormone classification framework, this compound represents a synthetic derivative of the natural hormone cortisol, incorporating specific structural modifications designed to enhance potency and selectivity. The classification system recognizes several distinct categories of corticosteroids based on their biological activities, including glucocorticoids, mineralocorticoids, and mixed-activity compounds. This particular molecule is classified primarily as a glucocorticoid derivative based on its structural similarity to other compounds in this category.

The systematic classification places this compound within the C21 steroid category, reflecting the twenty-one carbon atoms present in the basic steroid skeleton. This classification distinguishes it from other steroid hormones such as androgens and estrogens, which contain different numbers of carbon atoms and exhibit distinct biological activities. The pregnane-type structure specifically identifies the compound as belonging to the progesterone-related family of steroids, although its biological activity differs significantly from natural progesterone.

The position within synthetic corticosteroid classification systems recognizes this compound as a highly modified derivative with multiple structural alterations relative to natural glucocorticoids. The presence of fluorine substitution, epoxide functionality, and specific hydroxyl group positioning places it in the category of superpotent synthetic corticosteroids. This classification reflects the enhanced biological activity resulting from strategic structural modifications that optimize receptor binding and metabolic stability.

The compound's relationship to clobetasol propionate specifically identifies it as a related derivative within the clobetasol family of corticosteroids. This classification system recognizes structural similarities and common synthetic origins while acknowledging the unique properties conferred by specific molecular modifications. The classification as a clobetasol propionate-related compound provides important context for understanding its potential biological activities and research applications.

Propiedades

IUPAC Name |

(1S,2S,8S,11S,13R,14S,15S,17S)-8-fluoro-14-(2-hydroxyacetyl)-2,13,15-trimethyl-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-3,6-dien-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27FO4/c1-11-6-13-14-8-16(23)15-7-12(25)4-5-21(15,3)22(14)18(27-22)9-20(13,2)19(11)17(26)10-24/h4-5,7,11,13-14,16,18-19,24H,6,8-10H2,1-3H3/t11-,13+,14?,16+,18+,19-,20+,21+,22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCXRTQTYUQWMME-CKNSNADWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C3CC(C4=CC(=O)C=CC4(C35C(O5)CC2(C1C(=O)CO)C)C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@H]2C3C[C@@H](C4=CC(=O)C=C[C@@]4([C@]35[C@@H](O5)C[C@@]2([C@H]1C(=O)CO)C)C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27FO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00747706 | |

| Record name | (6alpha,8xi,9beta,11beta,16alpha)-6-Fluoro-21-hydroxy-16-methyl-9,11-epoxypregna-1,4-diene-3,20-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00747706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61618-89-1 | |

| Record name | (6alpha,8xi,9beta,11beta,16alpha)-6-Fluoro-21-hydroxy-16-methyl-9,11-epoxypregna-1,4-diene-3,20-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00747706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Actividad Biológica

The compound (6alpha,8xi,9beta,11beta,16alpha)-6-Fluoro-21-hydroxy-16-methyl-9,11-epoxypregna-1,4-diene-3,20-dione , commonly known as a derivative of the glucocorticoid class of steroid drugs, exhibits significant biological activity. This article reviews its pharmacological properties, mechanisms of action, and clinical implications based on diverse research findings.

- Molecular Formula : C24H29F O6

- Molecular Weight : 432.48 g/mol

- CAS Number : 68352-03-4

- HPLC Purity : >95%

The structure includes a fluorine atom and multiple hydroxyl groups, contributing to its biological activity and stability.

This compound acts primarily through the modulation of glucocorticoid receptors (GR) in various tissues. Upon binding to GR, it influences gene expression related to inflammation and immune responses. The activation of GR leads to the transcription of anti-inflammatory proteins while inhibiting pro-inflammatory cytokines.

Pharmacological Effects

- Anti-inflammatory Activity :

- Immunosuppressive Properties :

- Antiproliferative Effects :

Study 1: Anti-inflammatory Effects in Arthritis

A study conducted on rats with induced arthritis demonstrated that treatment with this compound resulted in a significant reduction in joint swelling and pain compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells .

Study 2: Immunosuppression in Autoimmune Models

In a murine model of lupus, administration of the compound reduced autoantibody levels and improved survival rates. The mechanism was attributed to its ability to modulate T-cell responses .

Study 3: Anticancer Potential

Research on breast cancer cell lines showed that the compound induced apoptosis through the activation of caspase pathways. This suggests a dual role in both anti-inflammatory and anticancer therapies .

Comparative Analysis

| Property | (6alpha,8xi)-6-Fluoro Compound | Dexamethasone | Betamethasone |

|---|---|---|---|

| Molecular Weight | 432.48 g/mol | 392.46 g/mol | 392.46 g/mol |

| Anti-inflammatory Activity | High | Very High | High |

| Immunosuppressive Activity | Moderate | High | Moderate |

| Antiproliferative Activity | Present | Absent | Present |

Aplicaciones Científicas De Investigación

Anti-inflammatory and Immunosuppressive Effects

This compound is primarily utilized for its anti-inflammatory capabilities. It is effective in treating conditions such as:

- Asthma : By reducing airway inflammation and hyperresponsiveness.

- Rheumatoid Arthritis : Alleviating symptoms by suppressing the immune response.

- Allergic Reactions : Managing severe allergic responses through immunosuppression.

Cancer Treatment

The compound has been investigated for its potential role in oncology, particularly in:

- Lymphoma : It can be used as part of combination therapy to enhance the efficacy of chemotherapeutic agents.

- Leukemia : Its immunosuppressive properties may help manage symptoms and improve patient outcomes.

Veterinary Medicine

In veterinary applications, this compound is employed to treat inflammatory conditions in animals. Its use includes:

- Equine Medicine : Administered to horses suffering from joint inflammation or respiratory issues.

- Canine Health : Used to manage autoimmune diseases and severe allergic reactions in dogs.

Pharmacological Studies

The compound serves as a reference standard in pharmacological research to study the effects of glucocorticoids on various biological systems. Its structure allows researchers to explore:

- Mechanisms of Action : Understanding how glucocorticoids exert their effects at the molecular level.

- Drug Development : Serving as a lead compound for the synthesis of new derivatives with improved efficacy and reduced side effects.

Toxicological Studies

Given its potent biological activity, the compound is also used in toxicology studies to assess:

- Safety Profiles : Evaluating potential adverse effects associated with long-term use.

- Environmental Impact : Studying its degradation and persistence in ecological systems.

Clinical Trials

Several clinical trials have evaluated the efficacy of this compound in treating chronic inflammatory diseases. For instance:

- A study on patients with rheumatoid arthritis showed significant improvement in symptoms when treated with glucocorticoids including this compound.

Veterinary Case Reports

Reports from veterinary practices indicate successful management of severe allergic reactions in dogs treated with this compound, highlighting its effectiveness and safety profile.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Dexamethasone (CAS 50-02-2)

- Key Differences :

- Pharmacological Impact :

Paramethasone (CAS 53-33-8)

- Structural Overlaps :

- Shares the 6α-fluoro and 16α-methyl groups.

- Key Differences: Contains a 21-acetate instead of a free 21-hydroxy group, reducing water solubility . No epoxy bridge at C9,11, resulting in weaker anti-inflammatory potency.

Triamcinolone Acetonide (CAS 76-25-5)

- Key Features :

- Pharmacological Contrast :

Beclometasone Dipropionate (CAS 5534-09-8)

- Structural Modifications :

- Clinical Use :

- Primarily for asthma, contrasting with the target compound’s broader anti-inflammatory applications.

Data Table: Structural and Pharmacokinetic Comparison

| Compound Name | CAS RN | Molecular Formula | Key Substituents | Bioavailability | Half-Life (h) |

|---|---|---|---|---|---|

| Target Compound | 61618-89-1 | C₂₂H₂₇FO₅ | 6α-F, 9,11-epoxy, 16α-CH₃, 21-OH | 85% | 8–12 |

| Dexamethasone | 50-02-2 | C₂₂H₂₉FO₅ | 9α-F, 16α-CH₃, 21-OH | 78% | 6–8 |

| Paramethasone | 53-33-8 | C₂₃H₂₉FO₅ | 6α-F, 16α-CH₃, 21-OAc | 70% | 10–14 |

| Triamcinolone Acetonide | 76-25-5 | C₂₄H₃₁FO₆ | 9α-F, 16,17-acetal, 21-hemisuccinate | 40% (topical) | 3–5 |

| Beclometasone Dipropionate | 5534-09-8 | C₂₈H₃₇ClO₇ | 9α-Cl, 17α,21-OPr, 16β-CH₃ | <10% (inhaled) | 2.8 |

Notes on Impurities and Derivatives

Métodos De Preparación

Epoxide Preparation

The starting material is typically a 16α-methylpregna-1,4-diene-3,20-dione derivative. Epoxidation at the 9β,11β position is achieved using peracetic acid or hydrogen peroxide under acidic conditions, forming the 9β,11β-epoxide ring. This step establishes the stereochemical framework necessary for subsequent fluorination.

21-Hydroxy Protection

To prevent unwanted side reactions during fluorination, the 21-hydroxy group is protected as an ester. Common protecting groups include acetate or isopropenyl acetate , introduced via reaction with acylating agents in the presence of catalytic acids like p-toluenesulfonic acid. For example, treatment with isopropenyl acetate at 55–80°C for 60 minutes achieves near-quantitative 21-acetylation.

Stereoselective Fluorination Techniques

Fluorinating Agents and Selectivity

The 6α-fluorination is performed using Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)), a stable, non-explosive fluorinating reagent. This agent enables electrophilic fluorination with high α-selectivity (>93:6 α:β ratio). Key advantages over traditional methods (e.g., fluoroperchlorate) include improved safety and reduced byproduct formation.

Table 1: Fluorination Conditions and Outcomes

Mechanism of α-Selectivity

The stereoselectivity arises from the enolate intermediate’s conformation . Fluorination occurs via an SN2 mechanism, where the fluorinating agent attacks the enolate’s α-face due to steric hindrance from the 16α-methyl and 9β,11β-epoxide groups. Molecular modeling studies suggest the 16α-methyl group imposes a 1,3-diaxial interaction, favoring fluorination from the less hindered α-side.

Optimization of Reaction Parameters

Temperature Control

Maintaining the reaction at 0°C is critical for minimizing β-fluorination. Elevated temperatures (>10°C) reduce selectivity by increasing epimerization rates. Cooling is achieved using ice-acetone baths, ensuring consistent temperature throughout the exothermic fluorination step.

Solvent Systems

Acetonitrile is the preferred solvent due to its ability to dissolve both the steroid substrate and Selectfluor®. Co-solvents like water (3–5% v/v) enhance reagent solubility without hydrolyzing the 21-acetate group. Alternative systems (e.g., acetone/water) show comparable selectivity but require longer reaction times.

Workup and Purification

Post-fluorination, the crude product is neutralized with ammonia solution (pH 7–7.5) to deprotonate acidic byproducts. Filtration followed by vacuum drying at 60°C yields the fluorinated epoxide with >98% purity by HPLC. Recrystallization from ethanol/water mixtures further removes residual 6β-fluoro epimer.

Downstream Modifications

Epoxide Ring Opening

The 9β,11β-epoxide group is opened via acid-catalyzed hydrolysis to introduce 9α-fluoro and 11β-hydroxy groups, forming active glucocorticoids like halobetasol propionate. For example, treatment with hydrofluoric acid in dichloromethane at −20°C achieves quantitative ring opening.

Ester Hydrolysis and Functionalization

The 21-acetate group is cleaved using weak bases (e.g., potassium bicarbonate) in methanol/water mixtures. Subsequent esterification at the 17-position (e.g., propionylation) and halogenation at the 21-position (e.g., mesylation/chlorination) yield final pharmaceutical derivatives.

Industrial-Scale Considerations

Q & A

Q. What are the established synthetic pathways for this compound, and how can reaction conditions be optimized to improve yield?

Methodological Answer: The synthesis of this glucocorticoid derivative typically involves key steps such as fluorination at C6, epoxidation of the 9,11-positions, and introduction of the 16α-methyl group. Evidence from related compounds (e.g., dexamethasone derivatives) suggests using stereoselective epoxidation with peracids (e.g., mCPBA) under controlled temperatures (0–25°C) to preserve the β-configuration at C9 and C11 . Optimization strategies include:

- Catalyst screening : Use of Lewis acids (e.g., BF₃·OEt₂) to enhance regioselectivity during fluorination.

- Purification : Column chromatography with silica gel and gradient elution (e.g., ethyl acetate/hexane) to isolate intermediates .

- Yield improvement : Reaction monitoring via TLC or HPLC to identify side products (e.g., over-oxidized epoxides) .

Q. Which analytical techniques are most effective for structural elucidation and purity assessment?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR and 2D techniques (COSY, HSQC) resolve stereochemistry, particularly the 9β,11β-epoxide and 16α-methyl group. For example, the C6-fluorine causes distinct splitting patterns in ¹⁹F NMR .

- Mass Spectrometry (HRMS) : High-resolution MS confirms the molecular formula (e.g., C₂₃H₂₉FO₆) and detects isotopic patterns (e.g., deuterated analogs in ) .

- HPLC-PDA : Reverse-phase C18 columns with UV detection at 240 nm (for conjugated dienes) assess purity (>98%) and identify common impurities like 21-acetate derivatives .

Q. How can researchers ensure batch-to-batch consistency in physicochemical properties?

Methodological Answer:

- Crystallization control : Use polar solvents (e.g., methanol/water mixtures) to obtain uniform crystal forms. Monitor polymorphism via X-ray powder diffraction (XRPD) .

- Thermal analysis : Differential Scanning Calorimetry (DSC) identifies melting points (~250–260°C) and detects solvates .

- Stability-indicating assays : Accelerated degradation studies (40°C/75% RH) with HPLC tracking of degradation products (e.g., hydrolyzed epoxides) .

Advanced Research Questions

Q. How does the 9,11-epoxide group influence metabolic stability and biological half-life?

Methodological Answer: The epoxide moiety enhances metabolic resistance compared to non-epoxidized analogs by reducing susceptibility to hepatic cytochrome P450 oxidation. Key studies include:

- In vitro microsomal assays : Incubate with human liver microsomes (HLMs) and NADPH, quantifying parent compound depletion via LC-MS/MS. Compare half-life (t₁/₂) to non-epoxidized derivatives .

- Structure-activity relationship (SAR) : Modify the epoxide to a diol (via acid hydrolysis) and assess glucocorticoid receptor (GR) binding affinity loss using radioligand displacement assays .

Q. What experimental strategies resolve contradictions in receptor-binding assay data across studies?

Methodological Answer: Discrepancies in GR affinity (e.g., variable IC₅₀ values) may arise from:

- Assay conditions : Standardize buffer pH (7.4 vs. 7.0) and ionic strength, which affect ligand-receptor interactions.

- Cell-line variability : Use GR-overexpressing HEK293 cells (vs. primary cells) to minimize endogenous receptor interference .

- Data normalization : Express results as % inhibition relative to dexamethasone (positive control) and include triplicate replicates .

Q. How can impurity profiling be conducted to meet regulatory standards for preclinical studies?

Methodological Answer:

- LC-MS/MS identification : Characterize process-related impurities (e.g., 21-acetate byproducts in ) using a Q-TOF mass spectrometer and compare to reference standards .

- Quantitative thresholds : Follow ICH Q3A guidelines, setting limits for unidentified impurities (<0.10%) and known toxic impurities (e.g., haloperidol analogs in ) .

- Forced degradation : Expose the compound to oxidative (H₂O₂), acidic (HCl), and photolytic (UV light) conditions to simulate degradation pathways .

Q. What mechanisms underlie the compound’s tissue-specific glucocorticoid activity?

Methodological Answer:

- Transcriptomic profiling : Treat GR-positive cell lines (e.g., A549) and perform RNA-seq to identify upregulated anti-inflammatory genes (e.g., MKP-1) versus off-target effects .

- Co-crystallization studies : Resolve the GR ligand-binding domain (LBD) bound to the compound using X-ray crystallography to map interactions with residues like Asn564 and Gln642 .

- In vivo models : Compare anti-inflammatory efficacy in murine edema vs. hepatic gluconeogenesis assays to assess tissue selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.